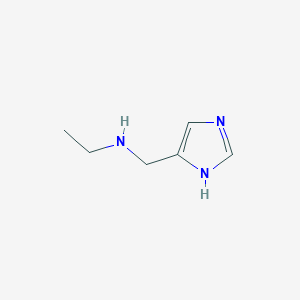
Ethyl-(3H-imidazol-4-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl-(3H-imidazol-4-ylmethyl)-amine is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. Imidazoles are known for their versatility and are found in various biologically active molecules, including histidine and histamine. The ethylaminomethyl substitution at the 4-position of the imidazole ring introduces unique chemical properties, making this compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(3H-imidazol-4-ylmethyl)-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with a suitable imidazole precursor under controlled conditions. The reaction may involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl-(3H-imidazol-4-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylaminomethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole derivatives .
Aplicaciones Científicas De Investigación
Ethyl-(3H-imidazol-4-ylmethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme catalysis and as a ligand in metal complexes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and functional materials.
Mecanismo De Acción
The mechanism of action of Ethyl-(3H-imidazol-4-ylmethyl)-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The ethylaminomethyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparación Con Compuestos Similares
Imidazole: The parent compound, known for its role in biological systems and as a precursor to various derivatives.
Histidine: An amino acid containing an imidazole ring, essential for protein structure and function.
Histamine: A biogenic amine derived from histidine, involved in immune response and neurotransmission.
Uniqueness: Ethyl-(3H-imidazol-4-ylmethyl)-amine is unique due to the presence of the ethylaminomethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
680590-99-2 |
|---|---|
Fórmula molecular |
C6H11N3 |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
N-(1H-imidazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-2-7-3-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3,(H,8,9) |
Clave InChI |
XNLRNDUNAWNDTC-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=CN=CN1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














